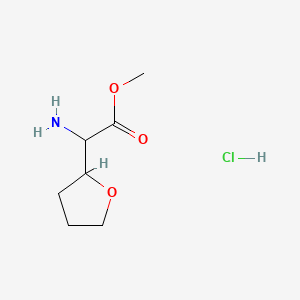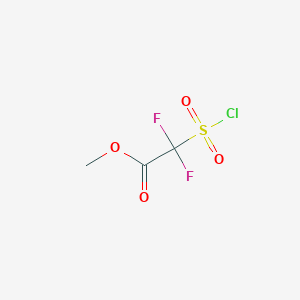![molecular formula C11H9BrO2 B13479795 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one is a chemical compound known for its unique spirocyclic structure. This compound features a bromine atom attached to an indene ring, which is fused to an oxetane ring. The presence of the spiro linkage imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one typically involves the following steps:
Bromination: The starting material, indene, undergoes bromination to introduce a bromine atom at the 6-position.
Cyclization: The brominated indene is then subjected to cyclization reactions to form the spirocyclic oxetane ring. This step often involves the use of strong bases or catalysts to facilitate the ring closure.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the original molecule.
Aplicaciones Científicas De Investigación
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: Its chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets and pathways. The bromine atom can participate in halogen bonding, while the oxetane ring can engage in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: This compound features a pyrrolidine ring instead of an oxetane ring, leading to different chemical properties and reactivity.
5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: Similar to the above compound but with the bromine atom at the 5-position.
Uniqueness
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other spirocyclic compounds. The presence of the bromine atom also allows for further functionalization, making it a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H9BrO2 |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
5-bromospiro[2H-indene-3,3'-oxetane]-1-one |
InChI |
InChI=1S/C11H9BrO2/c12-7-1-2-8-9(3-7)11(4-10(8)13)5-14-6-11/h1-3H,4-6H2 |
Clave InChI |
QMWWXBQOSAFAHC-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(C13COC3)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
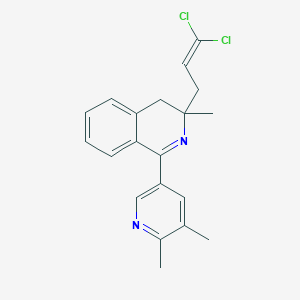
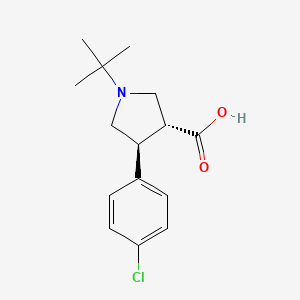
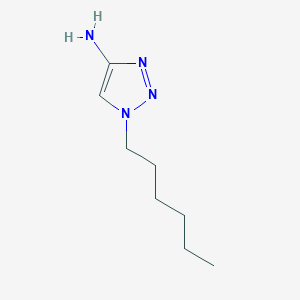
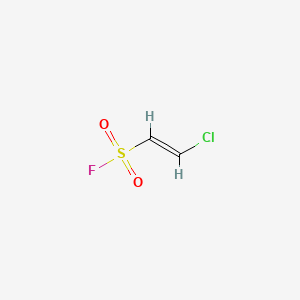
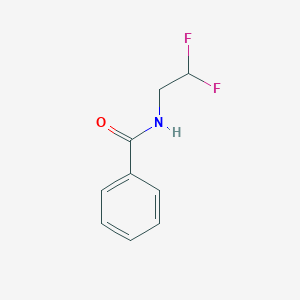
![1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B13479764.png)
